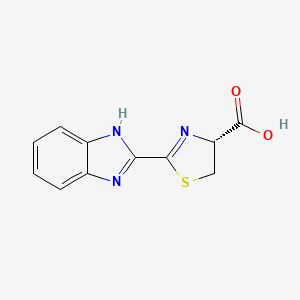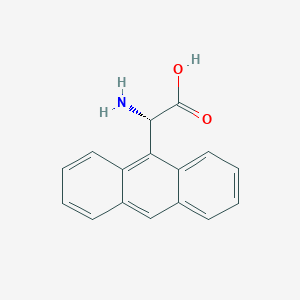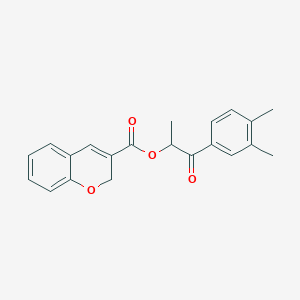
(4R)-2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a complex organic compound that features a benzimidazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzimidazole derivative and a thiazole precursor, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)thiazole: Lacks the carboxylic acid group.
4,5-Dihydrothiazole-4-carboxylic acid: Lacks the benzimidazole ring.
Benzimidazole derivatives: Various substitutions on the benzimidazole ring.
Uniqueness
®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is unique due to the combination of the benzimidazole and thiazole rings with a carboxylic acid group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse applications.
Properties
CAS No. |
63565-76-4 |
|---|---|
Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
(4R)-2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2S/c15-11(16)8-5-17-10(14-8)9-12-6-3-1-2-4-7(6)13-9/h1-4,8H,5H2,(H,12,13)(H,15,16)/t8-/m0/s1 |
InChI Key |
PIDSWFBBJLJGID-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=CC=CC=C3N2)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)

![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)







![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)



